
Methylamino-PEG7-benzyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylamino-PEG7-benzyl is a polyethylene glycol (PEG)-based compound, specifically used as a PROTAC (Proteolysis Targeting Chimera) linker. This compound is characterized by its molecular formula C₂₂H₃₉NO₇ and a molecular weight of 429.55 g/mol. It is a small-molecule heterobifunctional PEG that plays a crucial role in the synthesis of various PROTACs, which are emerging tools in targeted protein degradation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: . The reaction conditions typically involve:
Solvent: Anhydrous conditions using solvents like dichloromethane or tetrahydrofuran.
Temperature: Controlled temperatures ranging from 0°C to room temperature.
Catalysts: Use of bases such as sodium hydride or potassium carbonate to facilitate the reaction.
Industrial Production Methods: Industrial production of Methylamino-PEG7-benzyl follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: For controlled synthesis and scalability.
Purification: Techniques like column chromatography and recrystallization to achieve high purity (>95%) of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Methylamino-PEG7-benzyl undergoes various chemical reactions, including:
Substitution Reactions: The benzyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in anhydrous solvents.
Oxidation: Mild oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various benzyl derivatives.
Aplicaciones Científicas De Investigación
Methylamino-PEG7-benzyl has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating targeted protein degradation.
Biology: Plays a role in studying protein-protein interactions and cellular pathways.
Industry: Utilized in the production of specialized polymers and materials for biomedical applications.
Mecanismo De Acción
The mechanism of action of Methylamino-PEG7-benzyl involves its role as a PROTAC linker. It connects two different ligands, one targeting an E3 ubiquitin ligase and the other targeting the protein of interest . This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway . The molecular targets and pathways involved include:
E3 Ubiquitin Ligase: Facilitates the transfer of ubiquitin to the target protein.
Proteasome Pathway: Degrades the ubiquitinated protein, leading to its removal from the cell.
Comparación Con Compuestos Similares
Methylamino-PEG7-benzyl is unique due to its specific structure and function as a PROTAC linker. Similar compounds include:
Methylamino-PEG4-benzyl: A shorter PEG chain variant with similar applications.
Methylamino-PEG12-benzyl: A longer PEG chain variant offering different solubility and pharmacokinetic properties.
These compounds share the common feature of being PEG-based PROTAC linkers but differ in their chain lengths and specific applications.
Propiedades
Fórmula molecular |
C22H39NO7 |
|---|---|
Peso molecular |
429.5 g/mol |
Nombre IUPAC |
N-methyl-2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanamine |
InChI |
InChI=1S/C22H39NO7/c1-23-7-8-24-9-10-25-11-12-26-13-14-27-15-16-28-17-18-29-19-20-30-21-22-5-3-2-4-6-22/h2-6,23H,7-21H2,1H3 |
Clave InChI |
OYYMQULCIVKBFL-UHFFFAOYSA-N |
SMILES canónico |
CNCCOCCOCCOCCOCCOCCOCCOCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


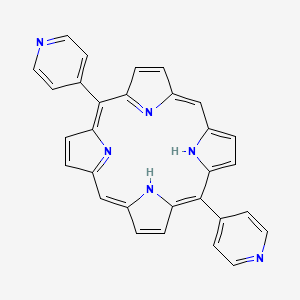
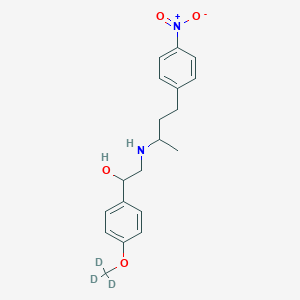
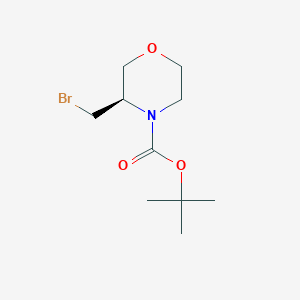
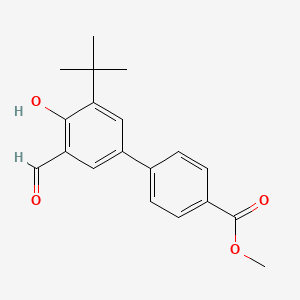
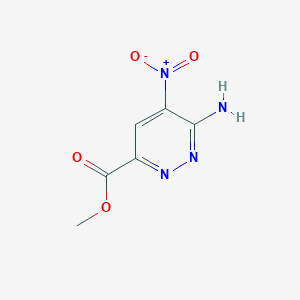
![sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate;hydrate](/img/structure/B15073116.png)

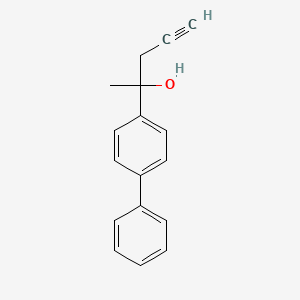

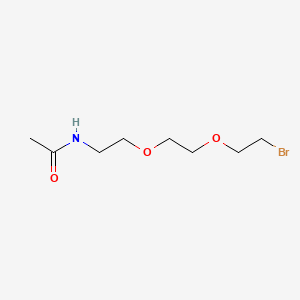
![1'-Benzyl 6-ethyl 1,2,6,7-tetrahydrospiro[indole-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B15073131.png)
amino]-2-propanol](/img/structure/B15073137.png)
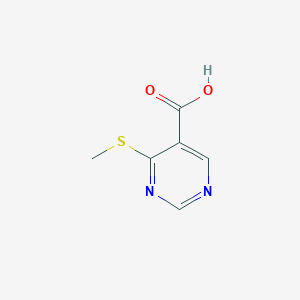
![1-(3-chloro-4-{[1-(2-hydroxy-3-methoxyphenyl)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]methyl}benzene-1-carbonyl)-L-proline](/img/structure/B15073157.png)
